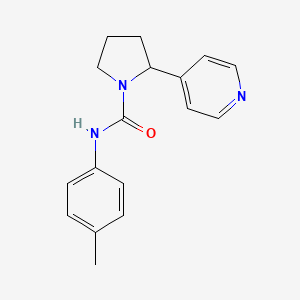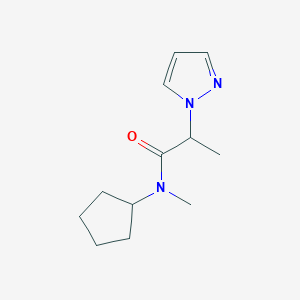
N-cyclopentyl-N-methyl-2-pyrazol-1-ylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-N-methyl-2-pyrazol-1-ylpropanamide (CPP) is a chemical compound that has gained attention in the scientific community due to its potential pharmacological properties. CPP belongs to the class of pyrazole derivatives, which have been extensively studied for their therapeutic applications. CPP has been shown to exhibit promising results in various scientific studies, making it a subject of interest for further research.
Mecanismo De Acción
The mechanism of action of N-cyclopentyl-N-methyl-2-pyrazol-1-ylpropanamide is not fully understood, but it is believed to act on various molecular targets in the body. N-cyclopentyl-N-methyl-2-pyrazol-1-ylpropanamide has been shown to modulate the activity of ion channels, which are important for the regulation of neuronal activity. N-cyclopentyl-N-methyl-2-pyrazol-1-ylpropanamide has also been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species, which are known to contribute to the pathogenesis of neurodegenerative diseases.
Biochemical and Physiological Effects:
N-cyclopentyl-N-methyl-2-pyrazol-1-ylpropanamide has been shown to exhibit various biochemical and physiological effects in animal models. N-cyclopentyl-N-methyl-2-pyrazol-1-ylpropanamide has been shown to increase the levels of antioxidants in the brain, which can protect against oxidative stress. N-cyclopentyl-N-methyl-2-pyrazol-1-ylpropanamide has also been shown to increase the levels of certain neurotransmitters, such as dopamine and serotonin, which are important for the regulation of mood and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-cyclopentyl-N-methyl-2-pyrazol-1-ylpropanamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation of using N-cyclopentyl-N-methyl-2-pyrazol-1-ylpropanamide is its relatively high cost, which may limit its widespread use in research.
Direcciones Futuras
There are several future directions for the research on N-cyclopentyl-N-methyl-2-pyrazol-1-ylpropanamide. One direction is to further investigate its potential therapeutic applications in neurodegenerative diseases and cancer. Another direction is to study the molecular targets of N-cyclopentyl-N-methyl-2-pyrazol-1-ylpropanamide in more detail, which may provide insights into its mechanism of action. Additionally, the development of more cost-effective synthesis methods for N-cyclopentyl-N-methyl-2-pyrazol-1-ylpropanamide may increase its accessibility for research purposes.
Conclusion:
In conclusion, N-cyclopentyl-N-methyl-2-pyrazol-1-ylpropanamide is a promising compound that has gained attention in the scientific community due to its potential pharmacological properties. N-cyclopentyl-N-methyl-2-pyrazol-1-ylpropanamide has been shown to exhibit neuroprotective and anticancer properties, making it a subject of interest for further research. While there are limitations to its use in research, the potential benefits of studying N-cyclopentyl-N-methyl-2-pyrazol-1-ylpropanamide make it a worthwhile subject for future investigation.
Métodos De Síntesis
The synthesis of N-cyclopentyl-N-methyl-2-pyrazol-1-ylpropanamide involves the reaction of 1-cyclopentyl-3-methyl-1H-pyrazole-5-carboxylic acid with thionyl chloride, followed by the reaction with N-methylpropan-2-amine. The resulting compound is then purified to obtain N-cyclopentyl-N-methyl-2-pyrazol-1-ylpropanamide in high yield and purity.
Aplicaciones Científicas De Investigación
N-cyclopentyl-N-methyl-2-pyrazol-1-ylpropanamide has been studied for its potential therapeutic applications in various fields, including neuroscience and cancer research. N-cyclopentyl-N-methyl-2-pyrazol-1-ylpropanamide has been shown to exhibit neuroprotective properties in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. N-cyclopentyl-N-methyl-2-pyrazol-1-ylpropanamide has also been studied for its potential anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro.
Propiedades
IUPAC Name |
N-cyclopentyl-N-methyl-2-pyrazol-1-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-10(15-9-5-8-13-15)12(16)14(2)11-6-3-4-7-11/h5,8-11H,3-4,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARMGZKUMLQFNIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)C1CCCC1)N2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

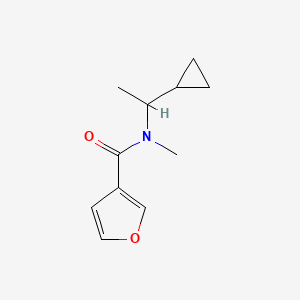
![2-(2-Bicyclo[2.2.1]heptanyl)-1-(2-pyridin-4-ylpyrrolidin-1-yl)ethanone](/img/structure/B7493819.png)
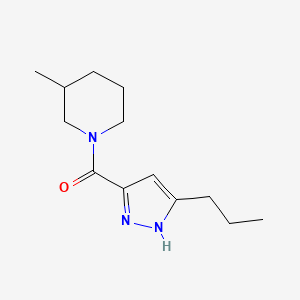
![N-[3,5-dimethyl-1-(4-methylphenyl)pyrazol-4-yl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7493836.png)

![[5-Methyl-1-(4-methylphenyl)pyrazol-4-yl]-(2-methylmorpholin-4-yl)methanone](/img/structure/B7493851.png)
![Methyl 2-[(2-methylpiperidine-1-carbonyl)amino]benzoate](/img/structure/B7493853.png)
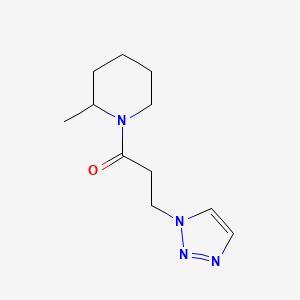


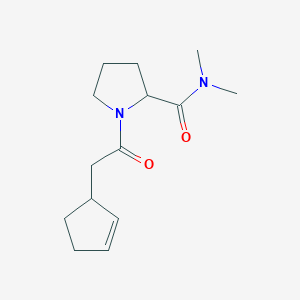
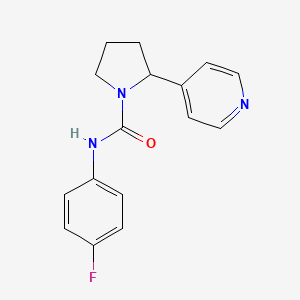
![2,2-dimethyl-N-[1-(3-methylpiperidin-1-yl)-1-oxopropan-2-yl]propanamide](/img/structure/B7493879.png)
